1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one
Description
1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one is a fluorinated ketone derivative featuring a 1-methylimidazole substituent at the C3 position and two fluorine atoms at the C1 position. Such properties make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., ligand design for metal-organic frameworks) . However, direct experimental data on its synthesis or applications are sparse in the provided evidence, necessitating comparisons with structurally analogous compounds for deeper insights.
Properties
IUPAC Name |
1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-11-3-2-10-6(11)4-5(12)7(8)9/h2-3,7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEWNKFEEWHLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one typically involves the reaction of 1-methylimidazole with a difluoromethyl ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Biological Applications
The biological applications of 1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-one are primarily centered around its potential as an active pharmaceutical ingredient (API) due to its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar imidazole structures exhibit significant antimicrobial properties. The difluorinated moiety enhances the lipophilicity and bioactivity of the compound, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 12 | 64 |
| This Compound | P. aeruginosa | TBD | TBD |
Antitumor Activity
The compound's structure suggests potential antitumor activity, particularly in targeting specific cancer cell lines. The imidazole ring is known for its role in many anticancer drugs by interacting with cellular pathways involved in tumor growth.
Table 2: Antitumor Efficacy Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 52 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | TBD | Tubulin polymerization inhibition |
| This Compound | TBD | TBD | TBD |
Material Science Applications
The incorporation of fluorine into organic compounds often enhances their stability and performance in materials science. This compound can be used as a building block for synthesizing advanced materials with tailored properties.
Polymer Chemistry
Fluorinated compounds are known to impart unique properties such as increased resistance to solvents and thermal stability. This compound can serve as a precursor for developing high-performance polymers used in coatings and electronic materials.
Case Studies and Research Findings
Recent studies have explored the synthesis and application of this compound in various contexts:
- Synthesis and Characterization : The compound was synthesized through a reaction involving imidazole derivatives and difluoroketones, demonstrating efficient yields and purity suitable for biological testing .
- Biological Evaluation : In vitro studies have shown that the compound exhibits selective cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells, indicating its potential as a therapeutic agent .
- Material Development : Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced engineering applications .
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-one with structurally or functionally related compounds, focusing on synthesis, reactivity, coordination chemistry, and stability.
Table 1: Structural and Functional Comparison
Reactivity and Coordination Chemistry
- This compound: The fluorine atoms likely reduce electron density at the ketone, enhancing electrophilicity for nucleophilic attacks (e.g., in Schiff base formation). The 1-methylimidazole group may act as a monodentate ligand, analogous to bis(imidazole) ligands in Mn(II) complexes .
- 3,3-Bis(1-methylimidazol-2-yl)propionic acid : Forms stable 1:1 and 1:2 complexes with dimethyltin(IV) and Fe²⁺. The carboxylic acid group facilitates deprotonation and coordination, with log β values (stability constants) increasing in low-dielectric media (e.g., dioxane-water mixtures) .
- Bis(1-methylimidazol-2-yl)ketone : Coordinates to Mn(II) via imidazole nitrogen atoms, forming octahedral complexes with thermal stability up to 200°C .
Key Insights from Analogous Compounds
Bis(imidazole)ketones stabilize Mn(II) ions in oxidation-resistant environments, relevant to catalytic applications .
Biological Activity: Nitroimidazole-propanone derivatives exhibit antibacterial properties, implying that fluorinated variants like the target compound could be explored for enhanced bioactivity .
Synthetic Utility: Domino reactions involving benzotriazolyl-propanones highlight the versatility of ketone intermediates in constructing complex heterocycles .
Biological Activity
1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one, with the CAS number 1564995-04-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
The molecular formula of this compound is C7H8F2N2O. The compound contains a difluoropropanone moiety linked to a methylimidazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 162.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 1564995-04-5 |
Antimicrobial Properties
Research indicates that compounds with imidazole rings often exhibit antimicrobial activity. A study highlighted that derivatives of imidazole can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties due to its structural analogies .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds containing imidazole can act as inhibitors for several enzymes. For instance, the compound's structure suggests potential inhibition of enzymes involved in metabolic pathways, which could be explored for therapeutic applications in diseases like cancer and diabetes .
Study on Antimicrobial Activity
In a laboratory setting, the antimicrobial efficacy of this compound was evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how modifications to the imidazole ring affect biological activity. It was found that substituents on the nitrogen atom of the imidazole significantly influenced the compound's potency against target enzymes. This finding emphasizes the importance of structural modifications in enhancing biological efficacy .
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate fluorinated ketones with imidazole derivatives under controlled conditions. The general synthetic pathway includes:
- Formation of Imidazole Derivative : Reacting methylimidazole with a suitable electrophile.
- Fluorination : Introducing fluorine atoms through nucleophilic substitution reactions.
- Final Coupling : Combining the fluorinated propanone with the imidazole derivative.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a mixture of 1-methylimidazole derivatives with fluorinated propanone precursors in polar aprotic solvents (e.g., DMF or THF) under nitrogen. Triethylamine is often used to scavenge acids, and reaction progress is monitored via TLC or HPLC. Post-synthesis, cold-water precipitation followed by recrystallization (e.g., ethyl acetate/hexane) yields purified product . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of imidazole to fluorinated ketone), temperature (70–100°C), and solvent polarity to minimize side products.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns, while and NMR resolve imidazole and ketone moieties.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) validates bond lengths and angles, particularly the C-F and imidazole N-C distances. Structure validation tools like PLATON check for data consistency.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Q. What are the key physicochemical properties influencing its stability and handling?
- Methodology :
- Hygroscopicity : Fluorinated imidazole derivatives often absorb moisture, requiring storage in desiccators or under inert gas .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.
- Solubility : Solubility profiles in water, DMSO, and ethanol are determined via gravimetric analysis for experimental design (e.g., solvent choice for reactions).
Advanced Research Questions
Q. How does this compound act as a ligand in coordination chemistry, and what metal complexes are relevant?
- Methodology : The imidazole nitrogen and ketone oxygen can coordinate to transition metals (e.g., Fe, Zn). Synthetic protocols involve reacting the ligand with metal salts (e.g., FeCl) in THF/MeOH under reflux. For example, bis(imidazolyl)propionate ligands form tris-chelated ferrous complexes, characterized by cyclic voltammetry and Mössbauer spectroscopy . Stability constants are determined via UV-Vis titration.
Q. What challenges arise in interpreting spectroscopic data for fluorinated imidazole derivatives?
- Methodology :
- Spectral Splitting : Fluorine’s electronegativity causes complex splitting in NMR (e.g., vicinal coupling ). Use deuterated solvents and decoupling techniques to resolve signals.
- Crystallographic Disorder : Fluorine atoms may exhibit positional disorder in X-ray structures. Refinement tools in SHELXL and TWINABS resolve these ambiguities.
Q. How can computational methods (DFT, MD) predict reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Gaussian or ORCA software optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulations in explicit solvent (e.g., water) model solvation effects on ligand-metal binding.
Q. How to address contradictions in crystallographic data between experimental and computational models?
- Methodology : Cross-validate using:
- Hirshfeld Surface Analysis : Compares experimental crystal packing with DFT-predicted intermolecular interactions.
- Raman Spectroscopy : Resolves discrepancies in bond vibration modes (e.g., C=O vs. C-F stretches).
Methodological Considerations Table
Data Contradiction Analysis Example
Issue : Discrepancy between calculated (DFT) and experimental C-F bond lengths.
Resolution :
Verify crystallographic data for thermal motion (ADP analysis).
Re-optimize DFT parameters (e.g., solvent dielectric constant).
Use Bader’s QTAIM analysis to assess electron density distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
